N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic heterocyclic compound featuring a benzofuropyrimidinone core substituted with a 4-fluorophenyl group and an acetamide-linked 4-acetylphenyl moiety. Its structure integrates fused aromatic and pyrimidine rings, which are common in pharmacologically active molecules targeting enzymes like kinases or topoisomerases.
Properties
CAS No. |
877657-68-6 |
|---|---|
Molecular Formula |
C26H18FN3O5 |
Molecular Weight |
471.444 |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H18FN3O5/c1-15(31)16-6-10-18(11-7-16)28-22(32)14-29-23-20-4-2-3-5-21(20)35-24(23)25(33)30(26(29)34)19-12-8-17(27)9-13-19/h2-13H,14H2,1H3,(H,28,32) |
InChI Key |
YQEYDPQGCJMNSG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the acetylated intermediate with the benzofuro[3,2-d]pyrimidine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has attracted attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antitumor Activity
Research indicates that N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits promising antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis via mitochondrial pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential use as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that it may reduce inflammation markers in vitro and in vivo, making it a candidate for further research in treating inflammatory diseases.
Pharmacological Insights
The pharmacological profile of this compound reveals several mechanisms of action:
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It interacts with various receptors that mediate cellular responses to growth factors and inflammatory signals .
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal reported the synthesis and evaluation of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms linked to caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing that the compound exhibited greater activity compared to standard antibiotics.
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Key comparisons include:
Pyrazolo[3,4-d]pyrimidinone Analog (Example from )
A closely related compound, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide, shares the acetamide linkage and fluorophenyl substituent but differs in its pyrazolopyrimidine core and chromenone moiety.
N-Substituted Acetamide Derivatives (Example from )
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exemplifies simpler acetamide derivatives with halogenated aryl groups.
- Structural Conformation : The dihedral angle between its 4-bromophenyl and 3,4-difluorophenyl rings (66.4°) indicates steric hindrance, contrasting with the fused planar system of the target compound.
- Synthesis : Uses EDC-mediated coupling of 4-bromophenylacetic acid and 3,4-difluoroaniline, a simpler route compared to multi-step heterocyclic syntheses .
Lumping Strategy for Analog Grouping ()
Compounds with shared functional groups (e.g., acetamide, fluorophenyl) may be grouped via lumping strategies to predict reactivity or bioactivity. For instance, the target compound’s 2,4-dioxo-3,4-dihydrobenzofuropyrimidine core could be lumped with other dioxo-heterocycles to model degradation pathways or enzyme interactions .
Comparative Data Table
Research Findings and Implications
- Structural Complexity vs. Bioactivity: The benzofuropyrimidinone core may enhance DNA intercalation or enzyme inhibition compared to simpler acetamides, though direct evidence is lacking. Pyrazolo[3,4-d]pyrimidinones, however, show promise in kinase inhibition due to their planar rigidity .
- Synthetic Challenges: Multi-step syntheses for fused heterocycles (e.g., benzofuropyrimidinones) require precise control of reaction conditions, whereas EDC-mediated amidation is more straightforward .
Biological Activity
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity , focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 451.47 g/mol. Its structure incorporates multiple functional groups, including an acetamide moiety and a dioxo benzofuro[3,2-d]pyrimidine framework, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN3O4 |
| Molecular Weight | 451.47 g/mol |
| Purity | ~95% |
This compound exhibits several biological activities that make it a candidate for drug development:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Its structural similarities to known anticancer agents suggest it may interfere with cellular pathways involved in tumor growth.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to various diseases.
Case Studies and Research Findings
- Anticancer Studies :
-
Mechanistic Insights :
- Research indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism involving programmed cell death as a therapeutic strategy .
-
Comparative Studies :
- The compound was compared with other derivatives such as 5-Fluorouracil and thienopyrimidine derivatives, which also exhibit anticancer properties. The unique combination of active moieties in this compound may provide synergistic effects not observed in simpler analogs .
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the safety profile is critical. Current studies have not extensively covered the toxicity of this compound; however, ongoing research aims to elucidate its pharmacokinetics and potential side effects in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
- Methodology :
- Carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine (TEA) as a base is effective for forming the acetamide bond. Reaction temperatures should be maintained at 273 K to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from DCM/ethyl acetate (1:1) yields high-purity crystals .
- Key Parameters :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC·HCl | DCM | 273 K | 65–75% |
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- Methods :
- NMR : H and C NMR confirm substitution patterns and aromaticity.
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl in analogs) and hydrogen-bonding networks (N–H⋯O chains) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .
- Table: Key Crystallographic Data :
| Parameter | Value (Example) | Source |
|---|---|---|
| Dihedral angle | 65.2° | |
| H-bond length (Å) | 2.85–3.10 |
Q. How to assess solubility and stability for in vitro assays?
- Methodology :
- Solubility : Use HPLC with UV detection (λ = 255 nm) to quantify solubility in DMSO, PBS, or cell culture media. For analogs, solubility >61.3 µg/mL is typical in DMSO .
- Stability : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Stability >24 hours is required for cell-based assays .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assays :
- Kinase inhibition : Use fluorescence polarization (FP) assays for IC determination.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Example Data :
| Assay Type | IC (µM) | Cell Line |
|---|---|---|
| Kinase inhibition | 0.5–2.0 | N/A |
| Cytotoxicity | 10–50 | HeLa |
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Approach :
- Modify substituents on the benzofuropyrimidinone core (e.g., 4-fluorophenyl → 4-chlorophenyl) and assess changes in bioactivity.
- Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets. Substituents like trifluoromethyl improve lipophilicity (clogP +1.5) and metabolic stability .
Q. What role does crystallography play in understanding bioactivity?
- Insights :
- X-ray structures reveal intermolecular interactions (e.g., C–H⋯F, π-π stacking) that stabilize protein-ligand complexes. For example, a 38.9° twist in the acetamide group enhances steric complementarity with target enzymes .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
- Models :
- Xenograft mice : Administer 10 mg/kg (IV or oral) and measure plasma half-life (t >4 hours for analogs) .
- Tissue distribution : LC-MS/MS quantifies compound levels in liver, kidney, and tumor tissues.
Q. How can computational methods optimize experimental design?
- Tools :
- Molecular dynamics (MD) : Simulate ligand-protein binding over 100 ns to identify stable conformations.
- ADMET prediction : SwissADME calculates bioavailability (e.g., 70% intestinal absorption) and P-glycoprotein substrate risk .
Q. How to resolve contradictions in bioactivity data across studies?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
